N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines a benzimidazole core with sulfonamide and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with diethylamine to produce the desired compound . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structure but different functional groups.
Procainamide: An antiarrhythmic agent with structural similarities.
Bupivacaine: Another local anesthetic with a related chemical structure .
Uniqueness
N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of a benzimidazole core with sulfonamide and dimethylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H23N3O3S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1,3-diethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C19H23N3O3S/c1-5-21-16-11-10-15(12-17(16)22(6-2)19(21)23)26(24,25)20-18-13(3)8-7-9-14(18)4/h7-12,20H,5-6H2,1-4H3 |
InChI Key |
CVFZCKNGHIPLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C)N(C1=O)CC |
Origin of Product |
United States |
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